1H-Pyrazolo(3,4-b)pyridine, 3-methoxy-1-(3-(trifluoromethyl)phenyl)-
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Overview
Description
1H-Pyrazolo(3,4-b)pyridine, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
The synthesis of 1H-Pyrazolo(3,4-b)pyridine derivatives typically involves the reaction of pyrazole with pyridine derivatives under specific conditions. One common method includes the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1H-Pyrazolo(3,4-b)pyridine, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions activated by the trifluoromethyl group.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include glacial acetic acid, phosphorus oxychloride, and various diketones . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrazolo(3,4-b)pyridine, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo(3,4-b)pyridine, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparison with Similar Compounds
1H-Pyrazolo(3,4-b)pyridine, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo(3,4-b)pyridine, 3-chloro-1-(3-(trifluoromethyl)phenyl)-: This compound has a chlorine atom instead of a methoxy group, which can affect its reactivity and biological activity.
1H-Pyrazolo(3,4-b)pyridine, 3-methyl-1-(3-(trifluoromethyl)phenyl)-: The presence of a methyl group instead of a methoxy group can lead to differences in its chemical properties and applications.
The uniqueness of 1H-Pyrazolo(3,4-b)pyridine, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- lies in its specific substitution pattern, which enhances its potential for various applications in scientific research and industry.
Properties
CAS No. |
34580-76-2 |
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Molecular Formula |
C14H10F3N3O |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
3-methoxy-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C14H10F3N3O/c1-21-13-11-6-3-7-18-12(11)20(19-13)10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3 |
InChI Key |
DXCSAORYPUTKOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C2=C1C=CC=N2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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